molecular formula C11H12O3 B3432266 Methyl 3-(p-tolyl)oxirane-2-carboxylate CAS No. 99334-18-6

Methyl 3-(p-tolyl)oxirane-2-carboxylate

Cat. No. B3432266
CAS RN: 99334-18-6
M. Wt: 192.21 g/mol
InChI Key: NRVPICMUQWVTEE-UHFFFAOYSA-N
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Description

“Methyl 3-(p-tolyl)oxirane-2-carboxylate” is an organic compound used in various scientific experiments. It has a fruity type odor and flavor . The molecular formula is C11H12O3 and the molecular weight is 192.21 g/mol.


Synthesis Analysis

The synthesis of “this compound” involves the reaction of oxiranes with carboxylic acids . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . Tertiary amines are used as catalysts to decrease the curing temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using the density functional theory (DFT) method at the B3LYP/6-31+G** level . Optimized equilibrium configurations of transition states and corresponding activation parameters can be established .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using IR-spectroscopy . The experimental values of Δ ≠H ° and Δ ≠S ° are characteristic for the S N 2-like processes .

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolyl)oxirane-2-carboxylate 3-(p-tolyl)oxirane-2-carboxylate is not fully understood. However, it is believed that this compound binds to the active site of topoisomerase II, which is an enzyme involved in the replication of DNA. This binding prevents the enzyme from functioning properly, which in turn prevents the replication of DNA and thus inhibits the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, this compound has been found to exhibit antiviral, antifungal, and antibacterial properties. In addition, this compound has been found to have potential applications in the fields of cancer research and drug delivery.

Advantages and Limitations for Lab Experiments

Methyl 3-(p-tolyl)oxirane-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize in the laboratory. In addition, this compound is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound is also relatively expensive and may not be suitable for large-scale experiments.

Future Directions

Some potential future directions for the use of Methyl 3-(p-tolyl)oxirane-2-carboxylate 3-(p-tolyl)oxirane-2-carboxylate include its use in the development of new drugs, the development of new methods for drug delivery, and the development of new methods for cancer treatment. In addition, this compound could also be used in the development of new fragrances and agrochemicals. Finally, this compound could also be used to study the mechanism of action of topoisomerase II and to further explore its potential applications in the fields of cancer research and drug delivery.

Scientific Research Applications

Methyl 3-(p-tolyl)oxirane-2-carboxylate has been found to have potential applications in the fields of cancer research and drug delivery. In particular, this compound has been found to be a potent inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA and has been linked to the development of cancer. In addition, this compound has been found to have potential applications in the delivery of drugs to target cells.

Safety and Hazards

The safety and hazards of “Methyl 3-(p-tolyl)oxirane-2-carboxylate” are classified and labelled according to CLP criteria . The classification is affected by impurities and additives .

properties

IUPAC Name

methyl 3-(4-methylphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPICMUQWVTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248705
Record name Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99334-18-6
Record name Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99334-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)-oxiranecarboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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